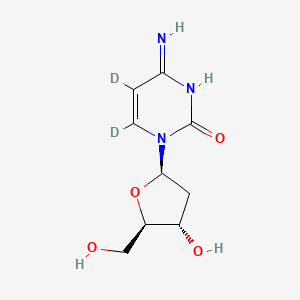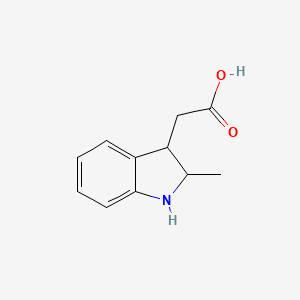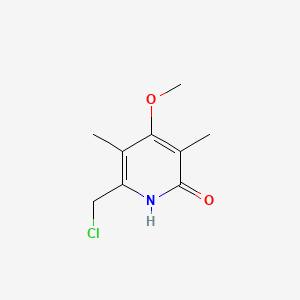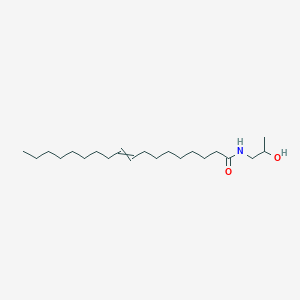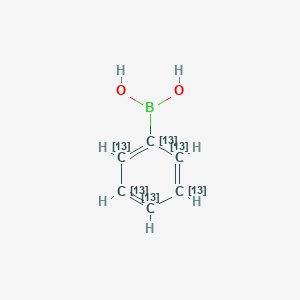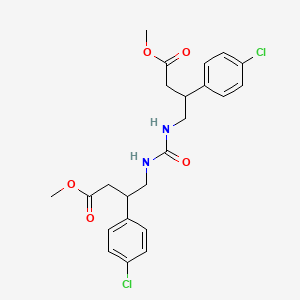
Di-baclofen Urea Dimethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-baclofen Urea Dimethyl Ester is a chemical compound known for its role as an impurity in Baclofen, a specific GABA-B receptor agonist and muscle relaxant used primarily to treat spasticity. The molecular formula of this compound is C23H26Cl2N2O5, and it has a molecular weight of 481.37 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-baclofen Urea Dimethyl Ester typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions are mild, and the process can be scaled up for industrial production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isocyanates or carbamoyl chlorides with ammonia, which can be generated by reacting the corresponding amine with phosgene . This method, although not environmentally friendly, is commonly used due to its efficiency .
化学反应分析
Types of Reactions
Di-baclofen Urea Dimethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reducing agents like triethylamine.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triethylamine is often used as a reducing agent.
Substitution: Nucleophiles such as amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction and substitution reactions can produce different substituted urea derivatives .
科学研究应用
Di-baclofen Urea Dimethyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its interactions with biological systems, particularly its role as an impurity in Baclofen.
Medicine: Investigated for its potential therapeutic effects and its role in muscle relaxation.
Industry: Used in the production of various chemical products, including pharmaceuticals.
作用机制
The mechanism of action of Di-baclofen Urea Dimethyl Ester is closely related to its role as an impurity in Baclofen. Baclofen is a GABA-B receptor agonist that exerts its effects by binding to GABA-B receptors on pre- and post-synaptic neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is responsible for its muscle relaxant properties and its use in treating spasticity .
相似化合物的比较
Similar Compounds
Di-baclofen Urea: Another impurity of Baclofen with similar properties.
N-substituted Ureas: A class of compounds with diverse chemical and biological properties.
Uniqueness
Di-baclofen Urea Dimethyl Ester is unique due to its specific role as an impurity in Baclofen and its distinct chemical structure. Its synthesis and reactions are well-studied, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C23H26Cl2N2O5 |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate |
InChI |
InChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30) |
InChI 键 |
MRWNGXREVIJUEZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
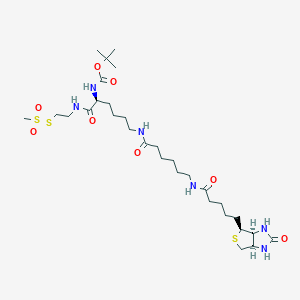
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
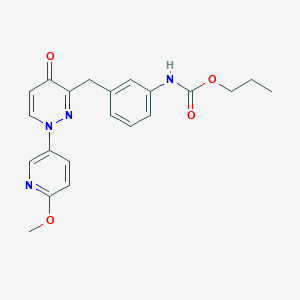
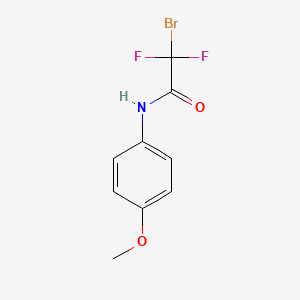
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
